Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane
Brand Name: Vulcanchem
CAS No.: 10273-74-2
VCID: VC20983696
InChI: InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2
SMILES: C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Molecular Formula: C44H38Br2P2
Molecular Weight: 628.7 g/mol

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane

CAS No.: 10273-74-2

Cat. No.: VC20983696

Molecular Formula: C44H38Br2P2

Molecular Weight: 628.7 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane - 10273-74-2

Specification

CAS No. 10273-74-2
Molecular Formula C44H38Br2P2
Molecular Weight 628.7 g/mol
IUPAC Name triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium
Standard InChI InChI=1S/C44H38P2/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44/h1-34H,35-36H2/q+2
Standard InChI Key HTHKLYJSULLEOY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Chemical Structure and Properties

Molecular Structure and Classification

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane possesses a complex molecular architecture with a molecular formula of C44H38Br2P2 and a molecular weight of 628.7 g/mol. The structure contains a phosphorus atom in a trigonal bipyramidal geometry, characteristic of pentavalent phosphorus compounds. The compound is part of the broader category of phosphoranes, which are characterized by a pentacoordinated phosphorus atom with a formal double bond to one substituent.

The IUPAC name for this compound is triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium, highlighting its structural complexity and relationship to phosphonium salts. The compound features both a pentacoordinated phosphorus center (P1) adopting a trigonal bipyramidal geometry and a tetracoordinated phosphorus atom (P2) with tetrahedral geometry, similar to the geometry observed in related compounds .

Physical and Chemical Properties

The physical properties of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane include:

PropertyValue
Molecular FormulaC44H38Br2P2
Molecular Weight628.7 g/mol
CAS Number10273-74-2
Physical StateSolid
StabilityHigh thermal stability
SolubilitySoluble in organic solvents (dichloromethane, chloroform, etc.)

Like other phosphoranes, this compound exhibits notable stability due to its rigid structure and the electronic effects provided by the multiple phenyl substituents. The compound demonstrates significant resistance to hydrolysis compared to simpler phosphoranes, attributable to the steric hindrance provided by the phenyl groups surrounding the phosphorus centers.

Electronic and Structural Characteristics

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically follows established methods for phosphorane preparation. The primary synthetic route involves the reaction of triphenylphosphine with a suitable benzyl halide under basic conditions. This reaction proceeds through several steps:

  • Nucleophilic attack of triphenylphosphine on the benzyl halide

  • Formation of a phosphonium salt intermediate

  • Deprotonation of the intermediate to yield the desired phosphorane

Common bases employed in this synthesis include butyllithium or potassium tert-butoxide, which facilitate the deprotonation step. The reaction generally requires careful control of temperature and atmosphere to prevent undesired side reactions and oxidation of phosphorus intermediates.

Alternative Preparation Methods

While the reaction of triphenylphosphine with benzyl halides represents the most common approach, alternative methods for synthesizing similar phosphoranes have been documented in the literature. These include:

  • Wittig olefination followed by addition reactions

  • Phospha-Peterson reactions

  • Metal-catalyzed coupling reactions involving phosphine derivatives

In related research, the synthesis of phosphorane-containing compounds has been achieved through multi-step processes involving protection/deprotection sequences, as seen in the preparation of phosphonate prodrugs . These approaches might be adaptable for the synthesis of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane with appropriate modifications.

Purification and Characterization

Following synthesis, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane typically requires purification through techniques such as:

  • Column chromatography (commonly using silica gel with petroleum ether/ethyl acetate as eluents)

  • Recrystallization from appropriate solvent systems

  • Precipitation methods

Characterization of the purified compound generally employs:

  • 31P NMR spectroscopy (critical for confirming phosphorus environments)

  • 1H and 13C NMR spectroscopy

  • Mass spectrometry

  • Elemental analysis

  • X-ray crystallography (for solid-state structure determination)

Chemical Reactivity

General Reactivity Patterns

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane exhibits reactivity patterns characteristic of phosphoranes while also displaying unique behaviors due to its specific structural features. The compound can participate in various reaction types, including:

  • Oxidation reactions, typically yielding phosphine oxides

  • Reduction reactions, forming phosphines

  • Substitution reactions, particularly on the phenyl groups

  • Carbon-carbon bond forming reactions (notably Wittig and related transformations)

The reactivity of this compound is significantly influenced by the electronic and steric properties of the phosphorus centers and their phenyl substituents. The presence of two distinct phosphorus environments within the molecule (pentacoordinated and tetracoordinated) creates opportunities for selective reactivity.

Oxidation and Reduction Behavior

In oxidation reactions, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane can be converted to the corresponding phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen. This transformation involves the addition of oxygen to the phosphorus centers.

Reduction reactions, typically employing reagents such as lithium aluminum hydride or sodium borohydride, can convert the phosphorane to phosphine derivatives. These reactions generally proceed through the cleavage of P-C bonds, with the specific outcome dependent on reaction conditions and the reducing agent employed.

Role in Wittig and Related Reactions

The most significant application of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane lies in carbon-carbon bond forming reactions, particularly the Wittig reaction. This reaction involves the nucleophilic addition of the phosphorane to carbonyl compounds (aldehydes or ketones), followed by the formation of an oxaphosphetane intermediate and subsequent elimination to yield an alkene product and a phosphine oxide byproduct.

The table below summarizes key reaction types involving phosphoranes like triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane:

Reaction TypeDescriptionKey ReagentsProducts
Wittig ReactionFormation of C=C bondsAldehydes/ketonesAlkenes, phosphine oxides
OxidationAddition of oxygenH2O2, O2Phosphine oxides
ReductionCleavage of P-C bondsLiAlH4, NaBH4Phosphines
Electrophilic SubstitutionModification of phenyl ringsVarious electrophilesSubstituted derivatives

Applications in Synthetic Organic Chemistry

Carbon-Carbon Bond Formation

The primary application of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane in synthetic organic chemistry involves carbon-carbon bond formation. The compound's unique structure enables it to function effectively in Wittig-type reactions, allowing for the stereoselective synthesis of complex alkenes. This capability is particularly valuable in natural product synthesis and the preparation of pharmaceutically relevant compounds.

The specific substitution pattern of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane potentially offers advantages in terms of:

  • Regioselectivity in reactions with unsymmetrical carbonyl compounds

  • Stereoselectivity in alkene formation

  • Compatibility with various functional groups

Research Applications in Materials Science

Phosphoranes with structures similar to triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane have demonstrated potential applications in materials science, particularly in the development of functional organic materials. Related research indicates that rigid co-planar l5-phosphorane-fused heterocycles, which share structural similarities with our target compound, possess "strong stability and unique photophysical properties," making them "potential organic functional molecules" .

These characteristics suggest potential applications in:

  • Organic electronics

  • Photovoltaic materials

  • Molecular sensors

  • Catalysis

Comparison with Related Phosphoranes

Structural and Reactivity Comparisons

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane possesses distinctive features that differentiate it from simpler phosphoranes such as methylenetriphenylphosphorane and other ylides. Key differences include:

CompoundStructureReactivityStability
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphoraneContains two phosphorus centers with complex substitutionModerate to high reactivity in C-C bond formationHigh stability due to structural rigidity
MethylenetriphenylphosphoraneSimpler ylide with single phosphorus centerHigh reactivity in Wittig reactionsLower stability, more sensitive to air/moisture
Triphenylphosphine (precursor)Trivalent phosphorus with tetrahedral geometryActs as nucleophile, forms ylidesHigh stability to air/moisture

The presence of two phosphorus centers in triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane, along with its specific substitution pattern, contributes to its unique chemical behavior and potential applications.

Advantages and Limitations

The complex structure of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane offers several advantages over simpler phosphoranes:

  • Enhanced stability under various reaction conditions

  • Potential for selective reactivity at different sites

  • Tunable electronic and steric properties

  • More complex synthesis and purification procedures

  • Potentially reduced reactivity compared to simpler ylides

  • Higher molecular weight, affecting atom economy in synthetic applications

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